2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine
Description
Properties
IUPAC Name |
2-[[1-[(4-methoxyphenyl)methyl]piperidin-4-yl]methoxy]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-22-17-4-2-15(3-5-17)13-21-10-6-16(7-11-21)14-23-18-12-19-8-9-20-18/h2-5,8-9,12,16H,6-7,10-11,13-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDPYIYHPBROZGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CCC(CC2)COC3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrazine Ring Formation
The pyrazine scaffold is typically constructed via condensation reactions or cyclization strategies :
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Condensation of α-amino carbonyl compounds : Reaction of 1,2-diaminoethane with 1,2-dicarbonyl precursors under basic conditions yields dihydropyrazine intermediates, which are oxidized to pyrazines using MnO₂ or CuO. For example, methylglyoxal and glycine amide condense in methanol with NaOH to form 2-hydroxypyrazine, a precursor for further functionalization.
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Self-condensation of α-aminocarbonyl compounds : Two equivalents of α-aminoketones undergo cyclization to produce 3,6-dihydropyrazines, followed by oxidation.
Functionalization of the Pyrazine Ring
2-Chloropyrazine is a common intermediate for introducing alkoxy groups. Chlorination at the 2-position is achieved using POCl₃ or PCl₅, with subsequent nucleophilic substitution:
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Reaction with sodium methoxide in THF yields 2-methoxypyrazine.
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Alternatively, Mitsunobu conditions (DIAD, PPh₃) enable coupling of alcohols to chloropyrazines.
Functionalization of the Piperidine Moiety
Synthesis of 1-[(4-Methoxyphenyl)methyl]piperidin-4-ylmethanol
The piperidine subunit is prepared through:
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Reductive amination :
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Hydroxymethylation :
Ether Linkage Formation
The critical ether bond between pyrazine and piperidine is established via two primary methods:
Mitsunobu Reaction
Nucleophilic Substitution
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Procedure : 2-Fluoropyrazine undergoes displacement with the piperidine alcohol, facilitated by a polar aprotic solvent.
Optimization and Characterization
Reaction Optimization
Analytical Data
Key spectroscopic properties of intermediates and the final compound:
| Intermediate | ¹H NMR (CDCl₃, δ ppm) | MS (m/z) |
|---|---|---|
| 2-Chloropyrazine | 8.45 (s, 2H, H-3, H-5) | 115 [M+H]+ |
| 1-[(4-Methoxyphenyl)methyl]piperidin-4-ylmethanol | 3.78 (s, 3H, OCH₃), 3.45 (t, 2H, CH₂O), 2.85–2.70 (m, 2H, piperidine) | 250 [M+H]+ |
| Final Compound | 8.32 (s, 2H, pyrazine), 7.25 (d, 2H, ArH), 6.85 (d, 2H, ArH), 3.80 (s, 3H, OCH₃) | 358 [M+H]+ |
Comparative Analysis of Synthetic Routes
The Mitsunobu reaction offers higher yields (78%) compared to nucleophilic substitution (60%) but requires stringent anhydrous conditions. Reductive amination for piperidine functionalization is more efficient than Grignard addition, with fewer side products.
Industrial and Pharmacological Relevance
This compound’s synthetic pathway is scalable for industrial production, with potential applications in:
Chemical Reactions Analysis
Types of Reactions
2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The pyrazine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The piperidine nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of dihydropyrazine derivatives.
Substitution: Formation of N-alkyl or N-acyl piperidine derivatives.
Scientific Research Applications
2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Investigated for its potential pharmacological properties, including as a candidate for drug development.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the piperidine ring can provide structural rigidity.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Similarities
Key Observations :
- Linker Diversity : The target compound uses a methoxy-piperidine linker, whereas analogs like those in and employ sulfonyl or carbonyl groups, which may alter polarity and binding affinity .
- Aromatic Substitutions : The 4-methoxyphenyl group in the target contrasts with trifluoromethoxybenzyl () or benzonitrile (), impacting electronic properties and metabolic stability.
Key Observations :
- Microwave Assistance : and highlight microwave-driven steps for piperidine deprotection or cyclization, which enhance reaction efficiency compared to conventional heating .
- Counterion Effects : Tosylate or succinate counterions () improve solubility, whereas the target compound’s neutral form may require formulation optimization for bioavailability.
Table 3: Comparative Properties
Key Observations :
- Sulfonyl vs.
- Nitro Group Impact : The nitro substituent in confers redox-sensitive properties, a feature absent in the target compound .
Biological Activity
2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine, a compound with a complex molecular structure, has garnered attention in pharmacological research due to its potential biological activities. This article compiles data on its biological activity, including case studies and research findings, to provide a comprehensive overview.
Chemical Structure and Properties
The chemical structure of 2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine is characterized by the following attributes:
- Molecular Formula : C₁₉H₂₃N₃O₂
- Molecular Weight : 323.41 g/mol
- IUPAC Name : 2-[1-(4-methoxybenzyl)piperidin-4-yl]methoxy-pyrazine
Biological Activity Overview
Research indicates that the compound exhibits various biological activities, primarily focusing on its effects on neurotransmitter systems, antimicrobial properties, and potential therapeutic applications.
Neurotransmitter Interaction
A significant area of research involves the compound's interaction with dopamine receptors. Studies have shown that derivatives of piperidine, including this compound, can exhibit affinity for D2 dopamine receptors. This interaction suggests potential applications in treating disorders related to dopamine dysregulation, such as schizophrenia and Parkinson's disease .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazine derivatives. For instance, compounds similar to 2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine have demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 μg/mL against resistant strains . The selectivity index indicates that these compounds are non-toxic to human cells at higher concentrations.
Study 1: Antimycobacterial Activity
In a study assessing the antimycobacterial activity of various pyrazine derivatives, it was found that certain compounds exhibited selective inhibition against M. tuberculosis. The MIC values indicated that modifications in the pyrazine structure could enhance activity against resistant strains while maintaining low toxicity to human cells .
| Compound | MIC (Standard Strain) | MIC (Resistant Strain) | Toxicity (IC50) |
|---|---|---|---|
| Compound A | 2 μg/mL | 4 μg/mL | >50 μg/mL |
| Compound B | 4 μg/mL | 8 μg/mL | >50 μg/mL |
Study 2: Dopamine Receptor Affinity
A competitive displacement assay evaluated the affinity of various piperidine derivatives for D2 dopamine receptors. The results indicated that modifications in the piperidine moiety significantly affected binding affinity, with some derivatives showing promising potential for therapeutic use in neuropsychiatric disorders .
Q & A
Q. What are the key synthetic strategies for preparing 2-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methoxy)pyrazine, and how do reaction conditions influence yield and purity?
The synthesis involves multi-step organic reactions, typically starting with functionalization of the piperidine ring. For example:
- Step 1 : Alkylation of 4-methoxyphenylmethylpiperidine with a halogenated pyrazine precursor under basic conditions (e.g., K₂CO₃ in DMF) .
- Step 2 : Nucleophilic substitution at the methoxy group using a pyrazine derivative, often requiring catalytic Pd or Ni complexes for coupling reactions .
- Purification : Column chromatography or recrystallization is critical for isolating the final product with >95% purity .
Key Variables : Solvent polarity (e.g., acetonitrile vs. DMF) and temperature (40–80°C) significantly affect reaction kinetics and byproduct formation .
Q. Which analytical techniques are most effective for confirming the structural integrity of this compound?
- NMR Spectroscopy : H and C NMR confirm the presence of the piperidine methylene group (δ ~3.2 ppm) and pyrazine aromatic protons (δ ~8.5 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 356.18) .
- X-ray Crystallography : Resolves stereochemistry of the piperidine ring and confirms methoxy group orientation, as seen in analogous piperazine derivatives .
Q. What preliminary biological targets or mechanisms have been hypothesized for this compound?
- Receptor Binding : The 4-methoxyphenyl group may interact with serotonin or dopamine receptors, similar to structurally related piperidine derivatives .
- Enzyme Inhibition : The pyrazine moiety could inhibit kinases (e.g., MAPK) or cytochrome P450 isoforms, based on computational docking studies .
Validation : In vitro assays (e.g., fluorescence polarization for receptor affinity) are recommended to test these hypotheses .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variations on the pyrazine or piperidine rings) alter biological activity?
| Modification | Impact on Activity | Reference |
|---|---|---|
| Replacement of methoxy with ethoxy | Increased lipophilicity (logP +0.3) but reduced receptor selectivity . | |
| Chlorination of pyrazine | Enhanced kinase inhibition (IC₅₀ ↓ 40%) but higher cytotoxicity . | |
| Methodology : SAR studies using parallel synthesis and high-throughput screening (HTS) are essential . |
Q. What strategies can mitigate metabolic instability observed in in vivo studies of similar compounds?
- Prodrug Design : Masking the methoxy group as a phosphate ester improves aqueous solubility and reduces hepatic clearance .
- Isotope Labeling : C-tracing identifies metabolic hotspots (e.g., oxidative demethylation of the 4-methoxyphenyl group) .
Data : Analogous compounds show a 2.5-fold increase in half-life () with fluorination at the piperidine methyl position .
Q. How can contradictions in reported pharmacological data (e.g., agonist vs. antagonist activity) be resolved?
- Assay Validation : Use orthogonal assays (e.g., calcium flux vs. cAMP accumulation) to confirm receptor modulation .
- Conformational Analysis : Molecular dynamics simulations reveal that the piperidine chair-to-boat transition alters binding pocket accessibility .
Case Study : A 2024 study resolved conflicting serotonin receptor data by controlling for intracellular potassium levels .
Q. What computational tools are best suited for predicting off-target interactions or toxicity?
- Molecular Docking : AutoDock Vina predicts binding to GPCRs with RMSD <2.0 Å .
- QSAR Models : Use ADMET predictors (e.g., SwissADME) to estimate hepatotoxicity (e.g., CYP3A4 inhibition score >0.7 indicates risk) .
Limitations : False positives for piperidine-containing compounds require experimental validation via patch-clamp electrophysiology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
